An In-depth Technical Guide to the Mechanism of Action of PX-866-17OH
An In-depth Technical Guide to the Mechanism of Action of PX-866-17OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action of PX-866-17OH, the primary and more potent active metabolite of the investigational anticancer agent PX-866 (sonolisib). PX-866 is a semi-synthetic derivative of the natural product wortmannin, designed to overcome the inherent instability and toxicity of its parent compound while retaining potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway. This guide will detail its molecular target, downstream cellular effects, and provide standardized protocols for its evaluation.
Core Mechanism of Action: Irreversible PI3K Inhibition
PX-866 and its active metabolite, PX-866-17OH, are irreversible pan-inhibitors of Class I phosphoinositide 3-kinases (PI3Ks). The primary mechanism of action involves the covalent binding to a critical lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K. This irreversible binding effectively and durably inactivates the kinase.
The inhibition of PI3K by PX-866-17OH blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane. Consequently, the phosphorylation and activation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2) are significantly diminished.
The PI3K/Akt signaling cascade is a central regulator of numerous cellular processes that are often dysregulated in cancer, including cell proliferation, survival, growth, and motility. By potently inhibiting this pathway, PX-866-17OH exerts its anti-neoplastic effects.
Quantitative Data Presentation
The inhibitory activities of PX-866 and its more potent metabolite, PX-866-17OH, against Class I PI3K isoforms are summarized below.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of PX-866 and PX-866-17OH against PI3K Isoforms
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| PX-866 (Sonolisib) | 5 | Weak Inhibitor | 2 | 9 |
| PX-866-17OH | 14 ± 6 | 57 ± 7 | Not Reported | Not Reported |
Data compiled from multiple sources. Note that PX-866 is reported to be a weak inhibitor of the p110β isoform.
Table 2: Cellular Activity of PX-866 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ for p-Akt (Ser473) Inhibition (nM) |
| HT-29 | Colon Cancer | PIK3CA mutant | 20 |
| U87 | Glioblastoma | PTEN null | Lower IC₅₀ (PTEN-negative) |
| U251 | Glioblastoma | PTEN null | Lower IC₅₀ (PTEN-negative) |
| LN229 | Glioblastoma | PTEN wild-type | Higher IC₅₀ (PTEN wild-type) |
| LN-18 | Glioblastoma | PTEN wild-type | Higher IC₅₀ (PTEN wild-type) |
The IC₅₀ for p-Akt inhibition serves as a cellular biomarker for PI3K pathway inhibition. Cell lines with activating mutations in the PI3K pathway (e.g., PTEN loss) often exhibit increased sensitivity to PX-866.
Experimental Protocols
Detailed methodologies for key experiments to characterize the mechanism of action of PX-866-17OH are provided below.
In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies to determine the in vitro inhibitory activity of PX-866-17OH against purified PI3K isoforms.
Materials:
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Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
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Lipid Kinase Substrate (e.g., PIP2:3PS)
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PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)
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ATP solution
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PX-866-17OH stock solution (in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well white assay plates
Procedure:
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Compound Preparation: Prepare a serial dilution of PX-866-17OH in PI3K Reaction Buffer. Include a DMSO-only vehicle control.
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Enzyme/Lipid Mixture Preparation: Dilute the PI3K enzyme and lipid substrate in PI3K Reaction Buffer to the desired concentrations.
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Assay Plate Setup: To the wells of a 384-well plate, add:
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0.5 µL of serially diluted PX-866-17OH or vehicle.
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4 µL of the enzyme/lipid mixture.
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Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add 0.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme isoform.
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Kinase Reaction: Incubate at room temperature for 60 minutes.
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Reaction Termination and ADP Detection:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
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Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of PX-866-17OH relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Akt Phosphorylation
This protocol details the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation of Akt at Serine 473.
Materials:
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Cancer cell lines (e.g., HT-29, U87 MG)
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Complete cell culture medium
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PX-866-17OH stock solution (in DMSO)
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Phosphate-Buffered Saline (PBS)
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Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis equipment
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
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Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
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HRP-conjugated anti-rabbit secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
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Cell Culture and Treatment:
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Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
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Treat cells with various concentrations of PX-866-17OH (or vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold lysis buffer to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE:
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Normalize protein concentrations for all samples with lysis buffer.
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Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with Blocking Buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against p-Akt (Ser473) (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBS-T.
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Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
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Wash the membrane three times with TBS-T.
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Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
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Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each treatment condition.
Cell Viability Assay (MTT-Based)
This protocol assesses the effect of PX-866-17OH on the viability and metabolic activity of cancer cell lines.
Materials:
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Cancer cell lines
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Complete cell culture medium
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PX-866-17OH stock solution (in DMSO)
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96-well clear-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
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Compound Treatment: Add 100 µL of medium containing serial dilutions of PX-866-17OH (or vehicle control) to the wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value.
Mandatory Visualizations
PI3K/Akt Signaling Pathway and Point of Inhibition
